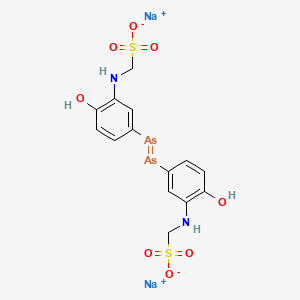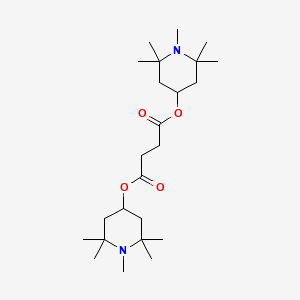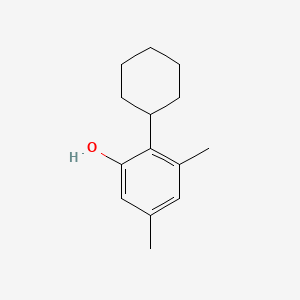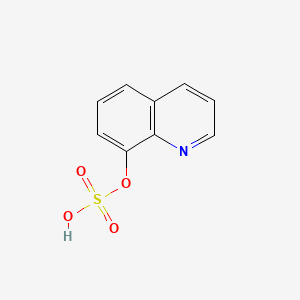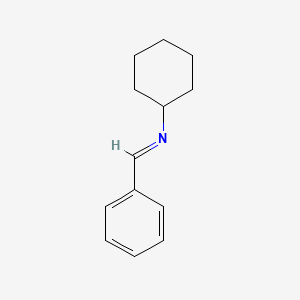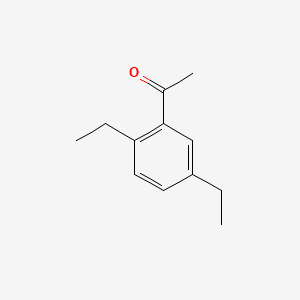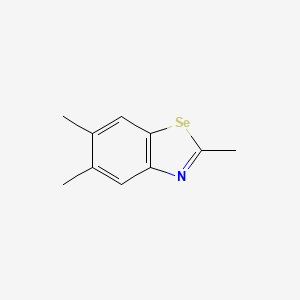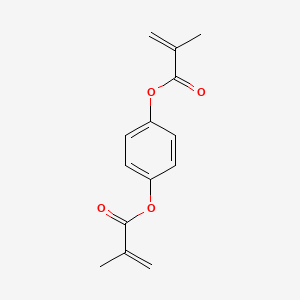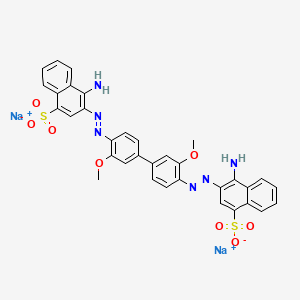
Benzopurpurin 10B
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzopurpurin 10B is a synthetic azo dye known for its vibrant red color. It is primarily used as a biological stain and in various industrial applications. The compound has the molecular formula C34H29N6NaO8S2 and a molecular weight of 736.75 g/mol . It is soluble in water and alcohol but insoluble in other organic solvents .
准备方法
Synthetic Routes and Reaction Conditions: Benzopurpurin 10B is synthesized through a coupling reaction involving 3,3’-dimethoxylbenzidine and 4-hydroxynaphthalene-1-sulfonic acid . The process involves double nitriding of 3,3’-dimethoxylbenzidine followed by coupling with 4-hydroxynaphthalene-1-sulfonic acid .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions: Benzopurpurin 10B undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break down the azo bonds, resulting in the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong acids or bases.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Strong acids like sulfuric acid or bases like sodium hydroxide are typically employed.
Major Products Formed:
Oxidation: Various oxidation products depending on the conditions.
Reduction: Amines and other reduced forms of the compound.
Substitution: Substituted derivatives of this compound.
科学研究应用
Benzopurpurin 10B has a wide range of applications in scientific research, including:
Chemistry: Used as a pH indicator and in titration experiments.
Biology: Employed as a biological stain for visualizing cellular components under a microscope.
Medicine: Investigated for potential therapeutic applications, including as an antiviral agent.
作用机制
The mechanism of action of Benzopurpurin 10B involves its ability to bind to specific molecular targets. In biological systems, it binds to cellular components, allowing for visualization under a microscope. In antiviral research, it has been shown to inhibit the activity of certain viral enzymes, thereby reducing viral infectivity .
相似化合物的比较
Congo Red: Another azo dye used as a biological stain and in textile dyeing.
Direct Red 69: Similar in structure and used for similar applications.
Direct Red 74: Another azo dye with comparable properties.
Uniqueness of Benzopurpurin 10B: this compound is unique due to its specific molecular structure, which imparts distinct staining properties and makes it particularly effective in certain biological and industrial applications .
属性
CAS 编号 |
2868-75-9 |
|---|---|
分子式 |
C34H26N6Na2O8S2 |
分子量 |
756.7 g/mol |
IUPAC 名称 |
disodium;4-amino-3-[[4-[4-[(1-amino-4-sulfonatonaphthalen-2-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C34H28N6O8S2.2Na/c1-47-29-15-19(11-13-25(29)37-39-27-17-31(49(41,42)43)21-7-3-5-9-23(21)33(27)35)20-12-14-26(30(16-20)48-2)38-40-28-18-32(50(44,45)46)22-8-4-6-10-24(22)34(28)36;;/h3-18H,35-36H2,1-2H3,(H,41,42,43)(H,44,45,46);;/q;2*+1/p-2 |
InChI 键 |
XVJNOIOHMFFFIP-UHFFFAOYSA-L |
SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=CC=CC=C4C(=C3)S(=O)(=O)[O-])N)OC)N=NC5=C(C6=CC=CC=C6C(=C5)S(=O)(=O)[O-])N.[Na+].[Na+] |
规范 SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=CC=CC=C4C(=C3)S(=O)(=O)[O-])N)OC)N=NC5=C(C6=CC=CC=C6C(=C5)S(=O)(=O)[O-])N.[Na+].[Na+] |
Key on ui other cas no. |
2868-75-9 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


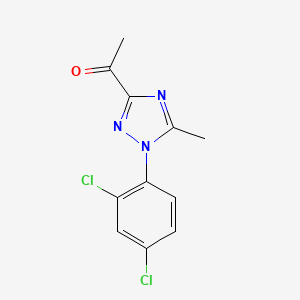
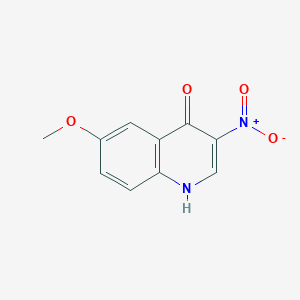
![2-[(4-Chloro-2-methylphenyl)amino]acetohydrazide](/img/structure/B1615245.png)

